![molecular formula C18H28N2 B12913783 (3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-51-6](/img/structure/B12913783.png)
(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine is a chiral amine compound characterized by a pyrrolidine ring substituted with a cyclohexyl group and a 3-methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via a nucleophilic substitution reaction using cyclohexylamine.
Attachment of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be attached through a reductive amination reaction involving 3-methylbenzaldehyde and a suitable reducing agent, such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of (S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine may involve optimizing the above synthetic routes for large-scale synthesis. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvent), and employing continuous flow reactors to enhance yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl or 3-methylbenzyl groups, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can target the pyrrolidine ring or the aromatic ring, resulting in the formation of saturated or partially saturated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated or partially saturated derivatives.
Substitution: Formation of various substituted amines.
Aplicaciones Científicas De Investigación
(S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: The compound may find use in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to exhibit stereoselective binding, which can influence its biological activity. The pathways involved may include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular receptors.
Comparación Con Compuestos Similares
(S)-N-Cyclohexyl-N-benzylpyrrolidin-3-amine: Lacks the 3-methyl group on the benzyl ring.
(S)-N-Cyclohexyl-N-(4-methylbenzyl)pyrrolidin-3-amine: Has a methyl group at the 4-position instead of the 3-position.
(S)-N-Cyclohexyl-N-(3-chlorobenzyl)pyrrolidin-3-amine: Contains a chlorine atom instead of a methyl group on the benzyl ring.
Uniqueness: (S)-N-Cyclohexyl-N-(3-methylbenzyl)pyrrolidin-3-amine is unique due to the presence of the 3-methyl group on the benzyl ring, which can influence its steric and electronic properties, potentially leading to distinct biological activities and reactivity profiles compared to its analogs.
Propiedades
Número CAS |
820980-51-6 |
|---|---|
Fórmula molecular |
C18H28N2 |
Peso molecular |
272.4 g/mol |
Nombre IUPAC |
(3S)-N-cyclohexyl-N-[(3-methylphenyl)methyl]pyrrolidin-3-amine |
InChI |
InChI=1S/C18H28N2/c1-15-6-5-7-16(12-15)14-20(18-10-11-19-13-18)17-8-3-2-4-9-17/h5-7,12,17-19H,2-4,8-11,13-14H2,1H3/t18-/m0/s1 |
Clave InChI |
QNRWPTGIEMKZGL-SFHVURJKSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)CN([C@H]2CCNC2)C3CCCCC3 |
SMILES canónico |
CC1=CC(=CC=C1)CN(C2CCCCC2)C3CCNC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


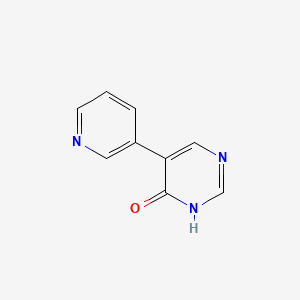
![2'-Deoxy-N-[4-hydroxy-4-(pyridin-3-yl)butyl]guanosine](/img/structure/B12913713.png)
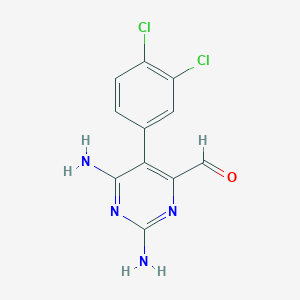
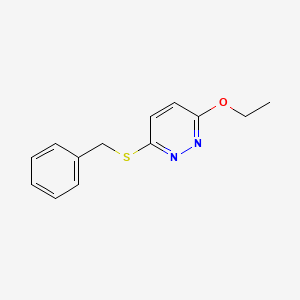
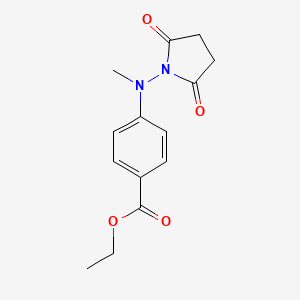



![Ethyl 2-(5,7-dimethylimidazo[1,2-c]pyrimidin-2-yl)acetate](/img/structure/B12913772.png)
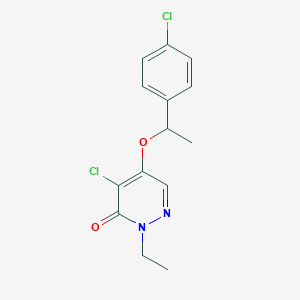
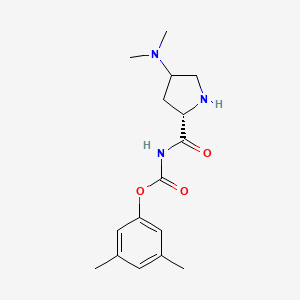
![3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12913792.png)
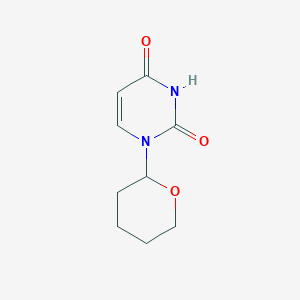
![7-Methyl-1,7-dihydro-4h-imidazo[4,5-d][1,2,3]triazin-4-one](/img/structure/B12913799.png)
